2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

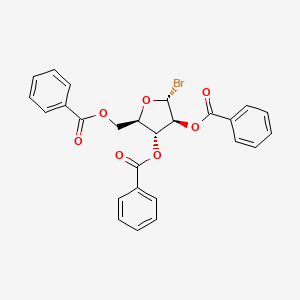

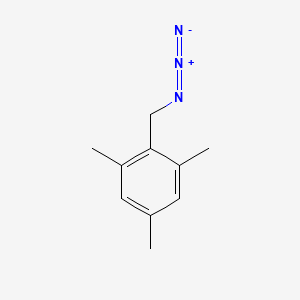

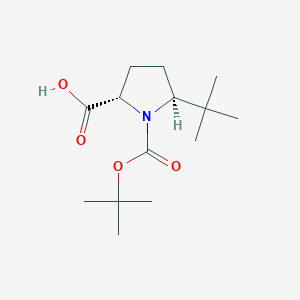

2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide is a highly potent compound extensively employed in the biomedical sector . It assumes a crucial position as a pivotal intermediate during the production of robust antiviral medications such as Lamivudine and Zalcitabine . It is also used as a building block for the synthesis of unnatural arabinofuranosyl nucleosides .

Molecular Structure Analysis

The molecular structure of 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide is represented by the SMILES stringBr[C@H]1OC@Hc2ccccc2)C@@Hc3ccccc3)[C@@H]1OC(=O)c4ccccc4 . The empirical formula is C26H21BrO7 and the molecular weight is 525.34 . Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide include an assay of ≥96.0% (HPLC) and a storage temperature of 2-8°C . The compound has a molecular weight of 525.34 .Scientific Research Applications

Synthesis of Antiviral Drugs

This compound has been used as a key intermediate in the synthesis of remdesivir , which is an FDA-approved antiviral drug for COVID-19 treatment .

Glycosylation Studies

It has been involved in glycosylation studies, particularly in understanding the concentration dependence of the stereoselectivity of glycosylation .

Pharmaceutical Intermediates

The compound serves as a pharmaceutical intermediate and is used in OLED materials .

Iminosugar Research

It has been exploited to prepare imino-l-arabinitol-C-glycosyl compounds as simplified UDP-Gal f-transferase inhibitors .

Synthesis of Tissue Hypoxia Markers

It is used in the preparation of synthons for potential markers of tissue hypoxia .

Mechanism of Action

Target of Action

This compound is a building block for the synthesis of unnatural arabinofuranosyl nucleosides , which suggests that it may interact with enzymes involved in nucleoside metabolism or nucleic acid synthesis.

Action Environment

One study mentions the phenomenon of the transformation of nonselective glycosylation into stereospecific one upon changing the glycosyl donor concentration , suggesting that concentration could be an important factor influencing its action.

properties

IUPAC Name |

[(2R,3R,4S,5R)-3,4-dibenzoyloxy-5-bromooxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21BrO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(32-23)16-31-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21-,22+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRCGOOKGUSEFK-LUKWVAJMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21BrO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451975 |

Source

|

| Record name | 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide | |

CAS RN |

4348-68-9 |

Source

|

| Record name | 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid](/img/structure/B1337262.png)

![3-(Bromomethyl)benzo[d]isothiazole](/img/structure/B1337285.png)

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)